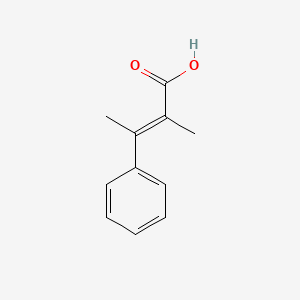![molecular formula C36H30IrN3 B12106633 Ir(mppy)3; Tris[2-(p-tolyl)pyridine-C2 pound notN)]iridium(III)](/img/structure/B12106633.png)
Ir(mppy)3; Tris[2-(p-tolyl)pyridine-C2 pound notN)]iridium(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of tris[2-(p-tolyl)pyridine]iridium(III) typically involves the coordination of iridium chloride (IrCl3) with 2-(p-tolyl)pyridine ligands. This reaction is often carried out under microwave irradiation to enhance the reaction rate and yield . The general synthetic route can be summarized as follows:
Reactants: Iridium chloride (IrCl3) and 2-(p-tolyl)pyridine.
Reaction Conditions: Microwave irradiation in the presence of a suitable solvent.
Product: Tris[2-(p-tolyl)pyridine]iridium(III).
Chemical Reactions Analysis
Tris[2-(p-tolyl)pyridine]iridium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its electronic properties.
Reduction: Reduction reactions can alter the oxidation state of iridium, affecting the compound’s luminescent properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tris[2-(p-tolyl)pyridine]iridium(III) has a wide range of scientific research applications:
Biology: The compound’s luminescent properties make it useful in bioimaging and biosensing applications.
Medicine: Research is ongoing into its potential use in photodynamic therapy, where its luminescent properties can be harnessed for therapeutic purposes.
Mechanism of Action
The mechanism of action of tris[2-(p-tolyl)pyridine]iridium(III) involves its role as a phosphorescent dopant. The compound absorbs energy and undergoes intersystem crossing to a triplet excited state, from which it emits light. This process is highly efficient due to the heavy atom effect of iridium, which enhances spin-orbit coupling and facilitates intersystem crossing . The molecular targets and pathways involved include the electronic states of the iridium complex and the surrounding ligands.
Comparison with Similar Compounds
Tris[2-(p-tolyl)pyridine]iridium(III) can be compared with other similar compounds, such as:
Tris(2-phenylpyridine)iridium(III):
Tris(2-(4-tolyl)pyridine)iridium(III): This compound has similar applications but may differ in terms of solubility and luminescent properties.
The uniqueness of tris[2-(p-tolyl)pyridine]iridium(III) lies in its high solubility and efficient green phosphorescence, making it a valuable component in advanced display technologies.
Properties
Molecular Formula |
C36H30IrN3 |
|---|---|
Molecular Weight |
696.9 g/mol |
IUPAC Name |
iridium(3+);2-(4-methylbenzene-6-id-1-yl)pyridine |
InChI |
InChI=1S/3C12H10N.Ir/c3*1-10-5-7-11(8-6-10)12-4-2-3-9-13-12;/h3*2-7,9H,1H3;/q3*-1;+3 |
InChI Key |
KDWBDFNGFJZGNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C[C-]=C(C=C1)C2=CC=CC=N2.CC1=C[C-]=C(C=C1)C2=CC=CC=N2.CC1=C[C-]=C(C=C1)C2=CC=CC=N2.[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[1-(Thiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B12106558.png)
![Methyl 4-[4-(trifluoromethoxy)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12106569.png)

![N-[1-[[1-[[1-[[1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12106592.png)

![[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B12106604.png)



![2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B12106622.png)


![ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate](/img/structure/B12106636.png)

